molecular formula C14H18FN3 B3360118 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile CAS No. 883874-55-3

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile

Cat. No.: B3360118
CAS No.: 883874-55-3
M. Wt: 247.31 g/mol
InChI Key: IWNMRSNOZNTCPJ-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile is a chemical compound with the molecular formula C14H18FN3. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a 2-fluorophenyl group and a butanenitrile chain, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-bromobutanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanenitrile
  • 4-[4-(2-Methylphenyl)piperazin-1-yl]butanenitrile
  • 4-[4-(2-Bromophenyl)piperazin-1-yl]butanenitrile

Uniqueness

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3/c15-13-5-1-2-6-14(13)18-11-9-17(10-12-18)8-4-3-7-16/h1-2,5-6H,3-4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNMRSNOZNTCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630814
Record name 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883874-55-3
Record name 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluorophenyl piperazine (6.5 g) are suspended in acetonitrile (50 ml), anhydrous K2CO3 (1.5 eq) and 4-bromobutyronitrile (1.05 eq) in acetonitrile (25 mL) are added dropwise. The mixture is heated at reflux for 10 h and then filtered, the filtrate is concentrated in vacuo. The residue is taken up in AcOEt and washed three times with water. The organic layer is extracted with hydrochloric acid (1M) and the aqueous acid layer is washed with AcOEt and neutralized with aqueous ammonia (28% in H2O) to pH 11. The extraction is carried out with AcOEt and the organic layer is washed twice with water and dried over Na2SO4. The mixture is concentrated to give the title compound (8.35 g, 98%). 1H NMR (200 MHz, CDCl3) δ 1.80-1.90 (m, 2 H), 2.42-2.49 (m, 2H), 2.52-2.56 (m, 2H), 2.59-2.64 (m, 4H), 3.07-3.13 (m, 4H), 6.91-7.07 (m, 4H). RMN 13C (50 MHz, CDCl3): δ 14.8, 22.6, 50.4, 53.0, 56.2 115.8, 116.2 118.8, 119.7, 122.3, 122.5, 124.3, 124.4, 153.1, 158.0.
Quantity
6.5 g
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25 mL
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50 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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